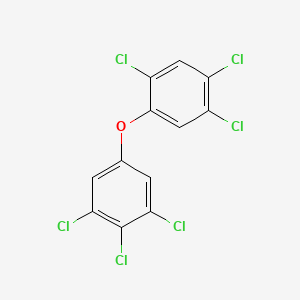

2,3',4,4',5,5'-Hexachlorodiphenyl ether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

131138-20-0 |

|---|---|

Molecular Formula |

C12H4Cl6O |

Molecular Weight |

376.9 g/mol |

IUPAC Name |

1,2,3-trichloro-5-(2,4,5-trichlorophenoxy)benzene |

InChI |

InChI=1S/C12H4Cl6O/c13-6-3-8(15)11(4-7(6)14)19-5-1-9(16)12(18)10(17)2-5/h1-4H |

InChI Key |

DYSUSQZPGJXVAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Environmental Occurrence and Distribution of 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether

Sources and Release Pathways

The release of BDE-153 into the environment is not from natural sources but is exclusively a result of human activities. Its pathways into various environmental compartments are complex, involving direct industrial emissions, gradual release from products throughout their lifecycle, and formation during combustion processes.

Historically, the primary sources of BDE-153 emissions were manufacturing processes related to the production of PBDEs and the incorporation of these flame retardants into products. ospar.org Industrial wastewater treatment plants (IWTPs) and municipal sewage treatment plants (STPs) that receive industrial effluent have been identified as significant point sources, discharging the compound into surface waters. researchgate.netriwa-maas.org Effluent from wastewater treatment plants has been shown to contribute to higher concentrations of PBDEs, including BDE-153, in receiving water bodies. researchgate.net Leachate from waste disposal sites and landfills, where products containing BDE-153 are discarded, also represents a continuous source of release into the surrounding environment. alsglobal.comospar.org

A major pathway for BDE-153 entering the environment is through diffuse releases from the vast number of products that contain it. ospar.org Since PBDEs were used as additive flame retardants, they are not chemically bound to the polymer matrix of the materials they protect. nih.gov This allows for their gradual release over the product's lifespan through processes of volatilization (evaporation into the air) and leaching. ospar.orgepa.gov Common products containing these flame retardants include:

Plastics used in electronic equipment like computers and televisions. nih.gov

Polyurethane foam in furniture and carpeting. alsglobal.com

Textiles and building materials. ospar.org

Human exposure and environmental contamination often occur from household dust, which can concentrate PBDEs released from consumer goods. alsglobal.comnih.gov The disposal and recycling of these products, particularly electronics (e-waste), continue to be a significant source of environmental release. alsglobal.complymouth.ac.uk

The thermal degradation of materials containing higher brominated PBDEs, such as decabromodiphenyl ether (BDE-209), can lead to the formation of lower brominated congeners, including BDE-153. researchgate.net This process, known as reductive debromination, can occur during the informal recycling of e-waste, where burning is a common practice to recover valuable metals. researchgate.net Combustion sources, in general, are recognized as a potential release pathway for BDE-153, which may then re-condense onto small airborne particles. nih.gov Studies have shown that BDE-153, along with other congeners, can be associated with the particulate phase of emissions from the burning of waste. researchgate.net

Environmental Compartmentalization and Global Distribution

Due to its persistence and chemical properties, BDE-153 has been detected in virtually all environmental compartments across the globe, from industrial areas to remote ecosystems. ospar.orgepa.gov

BDE-153 is widespread in the environment, with its distribution dictated by its physicochemical properties. epa.gov

Air: In the atmosphere, BDE-153 is primarily found adsorbed to airborne particulate matter. nih.gov A study in the UK found that BDE-153 concentrations appeared to be influenced by particles 1-3 micrometers in diameter, suggesting release from combustion sources or re-condensation onto small particles after emission. nih.gov

Water: Due to its high hydrophobicity (low water solubility), concentrations in the water column are generally low. researchgate.netepa.gov A study of the Diep River in South Africa reported mean concentrations of a suite of PBDEs, including BDE-153, at various points along the river. nih.gov

Soil and Sediment: BDE-153 binds strongly to organic matter in soil and sediment. ospar.orgepa.gov This leads to its accumulation in these compartments, which act as long-term sinks. ospar.org Concentrations in sediment are often significantly higher than in the overlying water. researchgate.net

The following table summarizes findings on BDE-153 concentrations in various environmental matrices from a selection of studies.

| Environmental Matrix | Location | Concentration Range / Mean | Reference |

|---|---|---|---|

| River Water | Diep River, South Africa | Part of Σ8PBDEs with mean concentrations of 2.60 - 4.83 ng/L | nih.gov |

| Surface Sediments | Paranoá Lake, Brazil | Part of Σ9PBDEs ranging from 3.9 to 19 ng g-1 dw | researchgate.net |

| Air Particulates | North-west England, UK | Associated with 1-3 µm particles | nih.gov |

| Biota (Crucian Carp - Bile) | Laboratory Study | 808 ng/g | nih.gov |

Once released into aquatic environments, the hydrophobic nature of BDE-153 causes it to rapidly partition from the water column and adsorb to suspended particles. ospar.orgepa.gov These particles eventually settle, leading to the process of sedimentation, where BDE-153 becomes incorporated into the bottom sediments of rivers, lakes, and oceans. ospar.org Sediments therefore serve as a major reservoir for this compound. ospar.orgresearchgate.net

Due to its persistence and lipophilicity (tendency to dissolve in fats), BDE-153 is readily taken up by organisms and accumulates in their tissues, a process known as bioaccumulation. nih.govnih.gov As it moves up the food chain from lower to higher trophic levels, its concentration increases, a phenomenon called biomagnification. nih.govresearchgate.net Studies have shown that BDE-153 can accumulate to high levels in various organisms, including fish, birds, and marine mammals. ospar.orgnih.govnih.gov For instance, in a study on a freshwater food web in a shallow lake, aquatic organisms tended to preferentially accumulate BDE-153. nih.gov This accumulation in biota highlights a critical pathway for the transfer of this contaminant through both aquatic and terrestrial ecosystems. researchgate.net

The table below provides examples of BDE-153 accumulation in biota.

| Organism | Tissue | Finding | Reference |

|---|---|---|---|

| Crucian Carp (Carassius auratus) | Bile, Brain, Liver, Gill, Muscle | Highest concentration found in bile (808 ng/g). | nih.gov |

| Various Aquatic Organisms | Lipid Tissue | BDE-153 was a major congener found, with ΣPBDE concentrations ranging from 2.36 to 85.81 ng/g lipid weight. | nih.gov |

| Humans | Breast Milk, Blood Serum | Detected in human samples, indicating exposure and accumulation. | epa.govnih.govratcatinc.com |

Evidence of Long-Range Environmental Transport of 2,3',4,4',5,5'-Hexachlorodiphenyl Ether

The long-range environmental transport of chemical compounds refers to their movement through atmospheric and oceanic currents, far from their original sources of emission. This phenomenon is a significant concern for persistent organic pollutants (POPs), as it leads to the contamination of remote and pristine environments, such as the Arctic. While specific data on the long-range transport of this compound is limited in publicly available scientific literature, the general principles governing the transport of structurally similar compounds, such as polychlorinated diphenyl ethers (PCDEs) and their brominated counterparts (polybrominated diphenyl ethers or PBDEs), provide strong evidence for its potential for long-distance travel.

Existing studies have demonstrated that PCDEs are widely present in the environment and possess the capacity for long-range transport, bioaccumulation, and biomagnification, comparable to the well-documented polychlorinated biphenyls (PCBs). nih.gov The primary mechanism for the long-range transport of these semi-volatile organic compounds is through atmospheric movement. nih.gov They can be released into the atmosphere from various sources, including industrial processes and the incineration of waste. Once airborne, these compounds can be carried by wind currents over vast distances.

The detection of various congeners of PBDEs in Arctic environmental and biological samples serves as a strong indicator of the potential for halogenated diphenyl ethers, including this compound, to reach remote regions. nih.gov For instance, PBDEs with two to seven bromine atoms have been found ubiquitously in Arctic biota, ranging from zooplankton to polar bears, as well as in abiotic media like air, soil, and sediments. nih.gov The spatial trends of these compounds in top predators suggest that their sources are in more industrialized regions of Western Europe and eastern North America. nih.gov

Detailed Research Findings

Detailed research on the long-range transport of halogenated diphenyl ethers has largely focused on the more commercially prominent PBDEs. These studies have shown increasing concentrations of certain PBDE congeners (from tetra- to hepta-brominated) in North American and Greenlandic Arctic biota over time. nih.gov This temporal trend indicates a continuous transport of these pollutants to the Arctic.

The process of atmospheric transport involves the volatilization of the compound, its movement with air masses, and its subsequent deposition in cooler regions, a phenomenon often referred to as "global distillation" or the "grasshopper effect." This process effectively concentrates these persistent pollutants in the colder climates of the polar regions.

While specific data tables for the concentration of this compound in remote locations could not be compiled due to a lack of available monitoring data in the reviewed scientific literature, the data for related compounds strongly suggest that this compound is likely present in such environments. The table below illustrates the types of data that are typically collected in studies of long-range transport of similar compounds.

Table 1: Illustrative Data on the Presence of Polybrominated Diphenyl Ethers (PBDEs) in Arctic Biota This table is for illustrative purposes to show the nature of data on related compounds, as specific data for this compound was not available in the reviewed literature.

| Species | Location | PBDE Congeners Detected | Concentration Range (ng/g lipid weight) |

|---|---|---|---|

| Polar Bear (Ursus maritimus) | Arctic | BDE-47, BDE-99, BDE-100, BDE-153 | Variable, with some congeners showing biomagnification |

| Ringed Seal (Pusa hispida) | Arctic | BDE-47, BDE-99, BDE-100 | Variable |

| Polar Cod (Boreogadus saida) | Arctic | BDE-47, BDE-99, BDE-100 | Lower than in marine mammals |

Source: Adapted from studies on PBDEs in Arctic food webs. nih.gov

The presence of a range of PBDE congeners in the Arctic food web, from lower trophic level organisms like zooplankton to apex predators such as polar bears, confirms that atmospheric transport is a significant pathway for the distribution of these compounds. nih.gov It is highly probable that this compound, due to its structural similarities to these compounds, would follow a similar environmental fate and be subject to long-range transport to remote ecosystems. Further research and environmental monitoring are needed to specifically quantify the presence and distribution of this particular congener in the Arctic and other remote regions.

Environmental Fate and Transformation of 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For persistent organic pollutants like PCDEs, the primary abiotic pathways are photodegradation and, to a lesser extent, hydrolysis.

Photodegradation Mechanisms and Environmental Relevance

Photodegradation, or photolysis, is a key transformation process for PCDEs in the environment. nih.govmdpi.com Theoretical studies based on density functional theory reveal three potential direct photolysis pathways for PCDEs: photodechlorination (the breaking of a carbon-chlorine bond), the dissociation of the carbon-oxygen ether bond, and the formation of polychlorinated dibenzofurans (PCDFs). researchgate.net

The primary mechanism for the breakdown of PCDEs via direct photolysis is the cleavage of the C-Cl bond. researchgate.net Research indicates that the photoactivity and the rate of photodegradation tend to increase as the degree of chlorination on the diphenyl ether molecule increases. researchgate.net This process can lead to the formation of less-chlorinated PCDEs. mdpi.com Another significant photochemical reaction is the cleavage of the ether bond, which can result in the formation of chlorobenzene. researchgate.net Additionally, photolysis can transform PCDEs into other pollutants, including polychlorinated dibenzo-p-dioxins and furans. nih.govmdpi.com

Hydrolysis and Other Chemical Transformation Processes

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally considered a negligibly slow degradation process for persistent organic pollutants such as PCDEs and their analogues. acs.org The strong carbon-chlorine and ether bonds are resistant to breaking in water under typical environmental conditions. Therefore, hydrolysis is not a significant fate pathway for hexachlorodiphenyl ethers in the environment.

Biotic Transformation and Biodegradation

Biotic processes, driven by living organisms, play a crucial role in the transformation of PCDEs in various environmental compartments.

Microbial Degradation Processes in Environmental Matrices

While specific studies on the microbial degradation of 2,3',4,4',5,5'-hexachlorodiphenyl ether are limited, research on structurally similar PCBs suggests likely pathways. Microbial degradation of chlorinated aromatic compounds typically occurs through two main routes: anaerobic reductive dechlorination and aerobic degradation.

In anaerobic environments, such as deep sediments, microorganisms can remove chlorine atoms from the aromatic rings, a process known as reductive dechlorination. nih.gov This process reduces the number of chlorine substituents, making the molecule more susceptible to other forms of degradation. For PCBs, this has been observed to occur in estuarine and freshwater sediments. nih.gov It is plausible that similar microbial communities could dechlorinate PCDEs in these anoxic settings.

Aerobic degradation, which occurs in the presence of oxygen, typically involves enzymes like dioxygenases that can break open the aromatic rings. nih.gov While highly chlorinated compounds are often resistant to this pathway, the less-chlorinated products of anaerobic dechlorination may be more readily degraded by aerobic bacteria. nih.gov

Biotransformation in Non-Human Organisms

PCDEs are known to be taken up and metabolized by a range of organisms. nih.govmdpi.com Studies on aquatic life have identified several key biotransformation pathways. mdpi.comnih.govacs.org

In a simulated aquatic food chain involving green algae (Scenedesmus obliquus), water fleas (Daphnia magna), and zebrafish (Danio rerio), researchers observed distinct metabolic capabilities among the different organisms. nih.govacs.org For the invertebrate species (algae and water fleas), dechlorination was the only metabolic pathway detected. nih.govacs.org However, in zebrafish, a more complex metabolism was observed, involving not only dechlorination but also hydroxylation and methoxylation. nih.govacs.org Hydroxylation and methoxylation were found to occur at the ortho position of the benzene (B151609) rings. nih.gov

Other research has shown that aromatic hydroxylation is a primary metabolic route in rats, often occurring at the ortho and meta positions relative to the ether bond. mdpi.com Fecal excretion appears to be the main pathway for eliminating PCDEs in rats. mdpi.com The main metabolic pathways for PCDEs in organisms are summarized in the table below. mdpi.comnih.govacs.org

| Organism | Metabolic Pathway | Resulting Products |

|---|---|---|

| Green Algae (Scenedesmus obliquus) | Dechlorination | Lower-chlorinated PCDEs |

| Water Flea (Daphnia magna) | Dechlorination | Lower-chlorinated PCDEs |

| Zebrafish (Danio rerio) | Dechlorination, Hydroxylation, Methoxylation | Lower-chlorinated PCDEs, Hydroxylated PCDEs, Methoxylated PCDEs |

| Rat (Rattus norvegicus) | Dechlorination, Hydroxylation, Ether Bond Scission | Lower-chlorinated PCDEs, Hydroxylated PCDEs |

Persistence Assessment in Various Environmental Media

PCDEs are characterized by their high persistence in the environment, a trait common to many persistent organic pollutants. nih.govmdpi.com Their chemical stability and resistance to degradation mean they can remain in ecosystems for long periods. mdpi.com Due to their high lipophilicity (a tendency to dissolve in fats), PCDEs are prone to accumulate in the fatty tissues of organisms and biomagnify through the food web. mdpi.com

These compounds have been detected globally in a wide array of environmental samples, including the atmosphere, water, soil, and sediment. mdpi.com Their presence is also confirmed in various biological samples. mdpi.com The bioaccumulation potential of PCDEs is significant, with studies on aquatic organisms demonstrating their capacity to concentrate these chemicals from their environment. nih.govacs.org

In a study of 12 PCDE congeners in an aquatic food chain, the logarithmic bioaccumulation factors (log BCFs) were found to be in the ranges of 2.94–3.77 for green algae, 3.29–4.03 for water fleas, and 2.42–2.89 for zebrafish, indicating species-specific differences in accumulation. nih.govacs.org Generally, the BCF values for PCDEs increase with a higher number of chlorine atoms on the molecule, with the exception of the fully chlorinated decachlorodiphenyl ether (CDE 209). nih.govacs.org The lipid-normalized biomagnification factors (BMFs) for some PCDE congeners are comparable to those of well-known persistent pollutants like PCBs and polybrominated diphenyl ethers (PBDEs). nih.govacs.org

Identification and Environmental Significance of Transformation Products

The environmental transformation of this compound, a member of the polychlorinated diphenyl ethers (PCDEs) class of compounds, can lead to the formation of various byproducts. These transformation products may exhibit different physicochemical properties and toxicological profiles compared to the parent compound. Research into the specific degradation pathways of this particular hexachloro- congener is limited; however, studies on the broader class of PCDEs provide insight into the likely transformation products and their environmental implications. nih.gov

In general, the environmental fate of PCDEs is influenced by processes such as biotransformation and photolysis, which can lead to the generation of metabolites like hydroxylated and methoxylated PCDEs. nih.gov Under certain conditions, there is also the potential for the formation of more hazardous compounds, including polychlorinated dibenzo-p-dioxins and furans. nih.gov

Microbial degradation has been identified as a key transformation pathway for some PCDEs. For instance, bacterial strains such as Sphingomonas sp. have been shown to biodegrade di-halogenated diphenyl ethers. nih.gov This process can involve the cleavage of the ether bond, resulting in the formation of halogenated phenols and catechols. nih.gov While this has been observed with less chlorinated diphenyl ethers, it suggests a potential route for the breakdown of more highly chlorinated congeners.

The environmental significance of these transformation products is a critical area of study. Hydroxylated metabolites of halogenated aromatic compounds, for example, can sometimes exhibit greater biological activity than the original compound. The formation of persistent and highly toxic byproducts like dioxins and furans, even in small quantities, is of significant concern due to their potential for bioaccumulation and adverse health effects.

Identified Transformation Products of Polychlorinated Diphenyl Ethers (PCDEs)

The following table summarizes the general classes of transformation products identified from the environmental and metabolic degradation of PCDEs.

| Transformation Product Class | Formation Pathway(s) | Potential Environmental Significance |

| Hydroxylated PCDEs (OH-PCDEs) | Biotransformation (e.g., microbial metabolism) | May have altered toxicity and bioavailability compared to the parent compound. |

| Methoxylated PCDEs (MeO-PCDEs) | Biotransformation | Can be persistent and bioaccumulative; toxicological profiles are not well-established. |

| Halogenated Phenols | Biodegradation (cleavage of the ether bond) | Can be toxic to aquatic organisms; persistence varies with the degree of halogenation. |

| Halogenated Catechols | Biodegradation (further oxidation of phenols) | Intermediates in microbial degradation pathways; can be further broken down. nih.gov |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Photolysis, Pyrolysis, Biotransformation | Highly toxic, persistent, and bioaccumulative; known carcinogens and endocrine disruptors. nih.gov |

| Polychlorinated Dibenzofurans (PCDFs) | Photolysis, Pyrolysis, Biotransformation | Similar to PCDDs in terms of toxicity, persistence, and bioaccumulation potential. nih.gov |

This table is based on general findings for the class of polychlorinated diphenyl ethers and may not be fully representative of the specific transformation of this compound due to limited congener-specific research.

Bioaccumulation, Bioconcentration, and Trophic Transfer of 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether

Bioconcentration in Aquatic and Terrestrial Organisms

Bioconcentration refers to the process where a chemical's concentration in an organism exceeds its concentration in the surrounding environment, such as water, through respiratory and dermal surfaces alone.

The Bioconcentration Factor (BCF) is a key metric used to quantify the potential of a substance to accumulate in aquatic organisms. Experimental studies are crucial for determining accurate BCF values. For 2,3',4,4',5,5'-hexachlorodiphenyl ether, a flow-through fish test with rainbow trout (Oncorhynchus mykiss) was conducted to determine its bioconcentration. The study maintained stable aqueous concentrations of the compound over an eight-week uptake period. Based on total water concentrations, the BCF for this compound was estimated to be 18,539 L/kg wet weight. researchgate.net Such high BCF values are indicative of a significant potential for accumulation in aquatic life.

Experimental Bioconcentration Factor (BCF) for this compound

| Organism | BCF Value (L/kg wet weight) | Exposure Type |

|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 18,539 | Flow-through fish test |

Due to the cost and time associated with experimental BCF studies, predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are frequently employed. mdpi.comnih.gov These models use the molecular structure of a chemical to predict its physicochemical properties and, consequently, its bioconcentration potential. mdpi.comresearchgate.net For compounds like this compound, properties like the octanol-water partition coefficient (log KOW) are significant predictors of bioaccumulation. researchgate.net

Several modeling approaches, including multiple linear regression (MLR) and artificial neural networks (ANN), have been developed to predict log BCF values. These models are validated against extensive datasets of experimental BCF values to ensure their accuracy and reliability for regulatory purposes. mdpi.comnih.govresearchgate.net The performance of these models is often comparable to or better than older, established models, providing a valuable tool for screening and assessing the bioaccumulative potential of numerous chemicals without the need for extensive animal testing. nih.govnih.gov Important molecular descriptors that influence bioconcentration predictions include molecular mass, log KOW, and topological polar surface area. researchgate.net

Bioaccumulation in Environmental Organisms

Bioaccumulation is a broader term that encompasses the uptake of a chemical from all sources, including water, food, and sediment. cimi.org It is the net result of uptake, distribution, and elimination processes.

The uptake of this compound in organisms is influenced by its high lipophilicity. In aquatic environments, uptake can occur directly from the water across gill surfaces or through dietary ingestion. researchgate.net Studies on embryonic zebrafish have shown an inverse relationship between the uptake of PBDEs and their octanol-water partitioning coefficients, suggesting that while highly lipophilic, uptake efficiency can be limited by molecular size. nih.gov

Once absorbed, the compound is distributed to various tissues. Elimination rates are generally slow, contributing to its long-term persistence in the body. oup.com Metabolism of this compound can occur through processes like debromination, hydroxylation, and cleavage of the diphenyl ether bond. nih.gov For instance, in crucian carp, dietary exposure led to the detection of eight debrominated metabolites and four oxidative metabolites. nih.gov Similarly, embryonic zebrafish have been observed to metabolize this compound, forming BDE-47 and BDE-99 through meta-debromination. nih.gov The rate of excretion is inversely related to tissue concentrations, with this congener being eliminated more slowly than less brominated congeners in mice. oup.com

Due to its lipophilic nature, this compound preferentially accumulates in fatty tissues. oup.comnih.gov Studies have documented its presence in a wide range of wildlife.

In fish, accumulation is dose- and time-dependent, with the compound being found in the liver, muscle, and carcass without reaching a steady state even after 12 weeks of dietary exposure in rainbow trout. oregonstate.edu In crucian carp, the highest concentrations following dietary exposure were found in the bile, followed by the brain, liver, gill, and muscle. nih.gov

In terrestrial animals, such as grassland sheep, more-brominated BDEs like this compound are more readily stored in adipose tissues like abdominal and tail fat compared to other organs. nih.gov In a study on mice, the highest concentrations were found in fat, muscle, skin, and liver five days after exposure. oup.com

Marine mammals also exhibit significant accumulation. In adult male harbor seals, this congener was the second most abundant PBDE, contributing 17% of the total PBDE content in blubber. gulfofmaine.org

Accumulation of this compound in Tissues of Various Wildlife Species

| Species | Tissue/Organ | Key Findings |

|---|---|---|

| Crucian Carp (Carassius auratus) | Bile, Brain, Liver, Gill, Muscle | Highest concentrations found in bile, followed by the brain and liver. nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Liver, Muscle, Carcass | Dose- and time-dependent increases in concentration observed. oregonstate.edu |

| Sheep | Abdominal Fat, Tail Fat | Preferential accumulation in adipose tissues. nih.gov |

| Mice | Fat, Muscle, Skin, Liver | Highest concentrations found in these tissues 5 days post-exposure. oup.com |

| Harbor Seal | Blubber | Contributed 17% of the total PBDE content. gulfofmaine.org |

Biomagnification and Trophic Magnification in Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. cimi.orgepa.gov Trophic Magnification Factor (TMF) is a measure of this increase per trophic level. A TMF greater than 1 indicates that the chemical biomagnifies. oup.com

Studies have consistently shown that this compound biomagnifies in both aquatic and terrestrial food webs. In a freshwater food web in a shallow lake in the Yangtze River Delta, this congener was one of the major PBDEs detected in aquatic organisms. mdpi.com However, in that specific study, its TMF was not found to be significantly higher than 1. mdpi.com In contrast, another study in Dianshan Lake, Shanghai, reported TMFs for PBDE congeners, including this one, to be in the range of 1.35–1.81. researchgate.net

In a marine food web from Bohai Bay, North China, Monte-Carlo simulations showed a 94% probability of the TMF for this compound being greater than 1. nih.gov In the northwest Atlantic marine food web, this congener was found to be highly biomagnified, particularly from fish to seals. gulfofmaine.org The high biomagnification potential is attributed to its persistence and resistance to metabolic degradation in higher-trophic-level organisms like marine mammals. gulfofmaine.org The biomagnification behavior of such chemicals is strongly linked to their high octanol-water partition coefficients (KOW) and, for air-breathing animals, their octanol-air partition coefficients (KOA). nih.gov

Assessment of Trophic Magnification Factors (TMF)

The Trophic Magnification Factor (TMF) is a critical metric for quantifying the biomagnification potential of a chemical within a food web. A TMF value greater than 1 indicates that the concentration of the substance increases with increasing trophic levels, signifying that the chemical biomagnifies.

While specific TMF data for this compound are limited in the scientific literature, studies on structurally similar polybrominated diphenyl ethers (PBDEs) can provide insights. For instance, research on the hexabrominated congener BDE-154 has been conducted in various aquatic ecosystems. In a study of the marine food web of Bohai Bay, North China, BDE-154 was found to have a significant positive relationship between its lipid-equivalent concentrations and the trophic levels of the organisms. nih.gov The probability of the TMF for BDE-154 being greater than 1 was determined to be 99% through Monte-Carlo simulations, indicating a high potential for biomagnification in that specific ecosystem. nih.gov

Conversely, a study in a Canadian Arctic marine food web found that several PBDE congeners, including BDE-154, exhibited negligible biomagnification, with TMFs not statistically greater than 1. capes.gov.br Similarly, in a freshwater food web in a shallow lake in the Yangtze River Delta, the TMF for BDE-154 was not found to be significantly different from 1, suggesting a lack of biomagnification in that environment. mdpi.comnih.gov These varying results for a structurally analogous compound highlight that the trophic magnification of a substance can be highly dependent on the specific characteristics of the food web and ecosystem being studied.

| Ecosystem | TMF Value | Conclusion on Biomagnification | Source |

|---|---|---|---|

| Marine Food Web (Bohai Bay, China) | Probability of TMF > 1 was 99% | Biomagnifies | nih.gov |

| Canadian Arctic Marine Food Web | Not statistically greater than 1 | Negligible biomagnification | capes.gov.br |

| Freshwater Food Web (Yangtze River Delta, China) | Not significantly different from 1 | No significant biomagnification | mdpi.comnih.gov |

Dietary Transfer and Food Chain Dynamics

Dietary intake is a primary route of exposure to persistent and bioaccumulative substances for many organisms, particularly those at higher trophic levels. nih.gov The efficiency of assimilation from food and the subsequent accumulation in tissues are key determinants of a chemical's potential to move up the food chain.

Direct research on the dietary transfer of this compound is scarce. However, studies on the closely related isomer, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB-153), provide valuable information. In a laboratory study, juvenile rainbow trout (Oncorhynchus mykiss) were fed a diet containing this hexachlorobiphenyl isomer for up to 12 weeks. The results demonstrated a dose- and time-dependent increase in the concentration of the compound in the liver, muscle, and remaining carcass, without reaching a clear steady state. oregonstate.edu The fish assimilated an average of 61.2% of the cumulative dietary dose, indicating a significant uptake from their food. oregonstate.edu

| Parameter | Finding | Source |

|---|---|---|

| Bioaccumulation Pattern | Dose- and time-dependent increase in all tissues | oregonstate.edu |

| Steady State | Not reached within the 12-week study period | oregonstate.edu |

| Assimilation Efficiency | Average of 61.2% of the cumulative dietary dose | oregonstate.edu |

The dynamics of food chain transfer are influenced by the lipophilicity of the compound. Highly hydrophobic chemicals, like hexachlorodiphenyl ethers, tend to partition into the fatty tissues of organisms. As energy is transferred from lower to higher trophic levels through consumption, these lipid-soluble compounds are also transferred and can become increasingly concentrated.

Maternal Transfer in Oviparous Species

Maternal transfer is a significant pathway for the exposure of developing embryos to persistent organic pollutants in oviparous (egg-laying) species. Lipophilic compounds accumulated in the female's body can be mobilized during egg formation and deposited into the yolk, which serves as the primary source of nutrients for the embryo.

Specific data on the maternal transfer of this compound in oviparous species could not be found in the reviewed literature. However, research on other persistent and lipophilic compounds in avian and fish species has consistently demonstrated the importance of this exposure route. For example, studies on various PBDEs and PCBs have shown efficient transfer from the mother to the egg, leading to contaminant concentrations in offspring that can be substantial. researchgate.netnih.gov The extent of maternal transfer can be influenced by factors such as the female's body burden of the contaminant, her lipid metabolism during vitellogenesis (yolk formation), and the specific physicochemical properties of the compound.

Influence of Biological Traits and Environmental Factors on Bioaccumulation Dynamics

The bioaccumulation of this compound, like other hydrophobic organic compounds, is not solely dependent on the properties of the chemical itself. A range of biological and environmental factors can significantly influence the extent of its uptake, distribution, and retention in organisms.

Biological Traits:

Lipid Content: Due to its lipophilic nature, this compound is expected to accumulate preferentially in tissues with high lipid content, such as adipose tissue, liver, and the yolk of eggs. mdpi.com Organisms with a higher percentage of body fat will generally exhibit higher concentrations of such compounds, assuming similar exposure levels. Variations in lipid content related to age, sex, reproductive status, and season can therefore lead to differences in bioaccumulation.

Trophic Level: As discussed in the context of TMFs, an organism's position in the food web is a primary determinant of its contaminant burden for biomagnifying substances. Predators consuming contaminated prey will accumulate higher concentrations than organisms at lower trophic levels.

Metabolic Capacity: The ability of an organism to metabolize and excrete a compound can significantly reduce its bioaccumulation potential. While highly chlorinated diphenyl ethers are generally resistant to metabolic degradation, even slow rates of biotransformation can impact their long-term accumulation. Species-specific differences in metabolic enzyme systems can lead to variations in contaminant profiles and concentrations.

Environmental Factors:

Temperature: Environmental temperature can influence the bioaccumulation of POPs in ectothermic (cold-blooded) organisms. Higher temperatures can increase metabolic rates, potentially leading to faster uptake from the environment. Conversely, increased metabolic activity might also enhance elimination rates. The net effect of temperature on bioaccumulation can therefore be complex and species-specific.

Organic Carbon Content of Sediments and Water: In aquatic environments, hydrophobic compounds like this compound can adsorb to organic carbon in sediment and dissolved organic matter in the water column. This can reduce the bioavailability of the compound for uptake by aquatic organisms, as only the freely dissolved fraction is typically considered readily available for bioconcentration.

Ecotoxicological Investigations of 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether

Toxicological Endpoints in Non-Human Biota

The environmental persistence and lipophilic nature of 2,3',4,4',5,5'-Hexachlorodiphenyl ether, a specific congener of polybrominated diphenyl ethers (PBDEs) known as BDE-153, lead to its bioaccumulation and biomagnification in food webs, posing a significant risk to a variety of non-human biota. epa.gov Extensive research has been conducted to determine the toxicological endpoints of this compound in both aquatic and terrestrial ecosystems.

Effects on Aquatic Organisms (e.g., Fish, Invertebrates)

BDE-153 has demonstrated notable toxic effects on a range of aquatic organisms, from microorganisms to fish. In the unicellular marine green flagellate Platymonas subcordiformis, exposure to BDE-153 resulted in reduced motility and altered swimming patterns. nih.gov The toxicity of BDE-153 to the algae Chlorella vulgaris has been classified as very high, with a 96-hour median effective concentration (EC50) of 14.75 µg/L. cabidigitallibrary.org This highlights the potential for this compound to disrupt the base of the aquatic food web.

For aquatic invertebrates, studies on Daphnia magna have shown that while acute toxicity is relatively low, with no significant mortality observed up to a concentration of 210 µg/L in a 24-hour test, reproductive effects are more pronounced. nih.gov In longer-term reproductive tests, concentrations of 50 and 100 µg/L led to mortality after the second day of exposure. nih.gov At lower concentrations of 12.5 and 25 µg/L, BDE-153 caused a significant reduction in offspring production and an increase in mortality compared to control groups. nih.gov

In fish, such as tilapia, exposure to BDE-153 has been shown to induce intestinal damage. mdpi.com This damage is characterized by diminished goblet cell density and the formation of vacuoles. mdpi.com Furthermore, a reduction in the activity of enzymes such as ethoxyresorufin-O-deethylase (EROD) has been observed. mdpi.com

| Organism | Endpoint | Concentration | Duration |

|---|---|---|---|

| Chlorella vulgaris (Algae) | EC50 | 14.75 µg/L | 96 hours |

| Daphnia magna (Invertebrate) | No acute toxicity | Up to 210 µg/L | 24 hours |

| Daphnia magna (Invertebrate) | Mortality | 50 and 100 µg/L | > 2 days |

| Daphnia magna (Invertebrate) | Reduced reproduction, increased mortality | 12.5 and 25 µg/L | Reproductive test |

Effects on Terrestrial Organisms (e.g., Soil Invertebrates, Birds)

The impact of this compound extends to terrestrial ecosystems, affecting both invertebrate and vertebrate species. Soil invertebrates, such as the earthworm Eisenia fetida, have been shown to accumulate BDE-153 from contaminated soil. This accumulation can lead to adverse effects on the health of these organisms, which play a crucial role in soil health and nutrient cycling. While specific toxicity endpoints for BDE-153 in earthworms are not extensively documented in the available literature, the bioaccumulation itself is a significant concern for the potential transfer of this toxicant up the food chain.

Avian species have been a key focus of ecotoxicological studies on BDE-153. Research on American kestrels (Falco sparverius) has revealed that exposure to environmentally relevant concentrations of a mixture containing BDE-153 can lead to significant reproductive impairments. epa.gov These effects include delayed egg-laying, thinner eggshells, and reduced fledging success. epa.gov The decline in eggshell thickness is a critical finding, as it can lead to increased egg breakage and reproductive failure. BDE-153 has been identified as a dominant congener in the eggs of wild peregrine falcons, and increasing concentrations have been correlated with a decrease in average brood size.

| Organism | Observed Effect | Key Finding |

|---|---|---|

| Eisenia fetida (Earthworm) | Bioaccumulation | Potential for trophic transfer of BDE-153. |

| American Kestrel (Falco sparverius) | Reproductive impairment | Delayed egg-laying, thinner eggshells, reduced fledging success. epa.gov |

| Peregrine Falcon (Falco peregrinus) | Reduced brood size | Correlated with increasing concentrations of BDE-153 in eggs. |

Mechanistic Ecotoxicology and Cellular Interactions

Understanding the molecular and cellular mechanisms by which this compound exerts its toxic effects is crucial for a comprehensive risk assessment. Research in this area has focused on its interactions with cellular receptors and its interference with key enzyme systems and metabolic pathways.

Receptor-Mediated Mechanisms in Non-Human Species

One of the primary mechanisms through which BDE-153 is thought to exert some of its toxic effects is through interaction with the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism. Studies have shown that BDE-153 can act as a weak agonist of the AhR. nih.govnih.gov However, it has also been demonstrated to act as an antagonist to the effects of more potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov This antagonistic activity suggests that BDE-153 can interfere with the normal function of the AhR signaling pathway, potentially leading to a range of adverse effects.

In addition to the AhR, there is evidence that BDE-153 may interact with other receptor systems. For instance, studies in mice have suggested that BDE-153 can interfere with the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis. mdpi.comvghtpe.gov.tw This interaction could contribute to the observed disruptions in glucose and lipid metabolism. mdpi.comvghtpe.gov.tw

Interactions with Enzyme Systems and Metabolic Pathways

This compound has been shown to significantly interact with various enzyme systems, particularly those involved in the metabolism of foreign compounds. A notable effect of BDE-153 is the induction of cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies in rats have demonstrated that exposure to BDE-153 leads to an increase in the activity of hepatic microsomal enzymes such as ethoxyresorufin-O-deethylase, which is a marker for CYP1A1 activity. nih.gov Furthermore, BDE-153 has been shown to be an inducer of CYP2B enzymes. nih.govnih.gov

The induction of these enzymes can have several consequences. On one hand, it can lead to the metabolic breakdown of BDE-153, potentially forming metabolites that are more or less toxic than the parent compound. On the other hand, the induction of CYP enzymes can alter the metabolism of other endogenous and exogenous compounds, leading to disruptions in normal physiological processes.

Beyond the cytochrome P450 system, BDE-153 can also impact other metabolic pathways. In mice, exposure to BDE-153 has been linked to disorders in glucose and lipid metabolism. vghtpe.gov.twnih.gov This is thought to occur through interference with the expression of key metabolic regulators like AMP-activated protein kinase (AMPKα) and various adipokines. vghtpe.gov.tw

Endocrine Disruption Mechanisms in Wildlife Models

Polychlorinated diphenyl ethers (PCDEs), including the congener this compound, are recognized as endocrine-disrupting chemicals (EDCs) that can elicit adverse effects in wildlife. nih.govsvdcdn.com These synthetic halogenated aromatic compounds interfere with the normal functioning of the endocrine (hormone) system, which can lead to negative impacts on development, growth, and reproduction. nih.govresearchgate.netnih.gov The mechanisms through which these compounds exert their effects are varied and can involve interference at multiple points within the endocrine pathways.

In animal models, a primary target for PCDEs and structurally similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) is the thyroid system. nih.govnih.govcardiff.ac.uk Disruption of thyroid hormone homeostasis is a key mechanism of toxicity. nih.gov Research on wildlife, such as river birds, has shown a strong correlation between contamination with PCBs and PBDEs and depressed levels of thyroid hormones in chicks, which can impair growth and development. cardiff.ac.uk The mechanisms responsible for this disruption are complex and can include:

Interference with Hormone Synthesis: EDCs can affect the production of thyroid hormones by impacting synthesis-associated proteins like the sodium iodide symporter (NIS), thyroid peroxidase (TPO), and thyroglobulin (Tg). nih.gov

Alteration of Hormone Transport: Some compounds or their metabolites can bind to thyroid hormone transport proteins, such as transthyretin (TTR), displacing the natural hormones and altering their availability to tissues. nih.gov

Disruption of Metabolism and Regulation: EDCs can induce hepatic enzymes that increase the breakdown and elimination of thyroid hormones. nih.gov They may also interfere with the enzymes (deiodinases) that convert thyroid hormones into their more active forms and disrupt the feedback regulation of the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov

Furthermore, some PCDE congeners are believed to exert toxic effects through the activation of the aryl hydrocarbon receptor (AhR), a mechanism shared with dioxins and certain "dioxin-like" PCBs. nih.gov Binding to this receptor can trigger a cascade of gene expression changes, leading to a variety of toxic responses, including endocrine disruption. nih.govwou.edu The structural similarity of PCDEs to natural hormones allows them to mimic or block hormonal action, leading to inappropriate physiological responses in wildlife. researchgate.netacs.org

Comparative Ecotoxicity with Structurally Related Halogenated Organic Contaminants

The ecotoxicity of this compound is often understood by comparing it to more extensively studied halogenated organic contaminants like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). These classes of compounds share structural similarities, but differences in their halogen atoms (chlorine vs. bromine) and core structure (a direct biphenyl (B1667301) linkage vs. a diphenyl ether) result in distinct toxicological profiles. nih.govnih.gov

PCDEs are structurally similar to PCBs, but the presence of a flexible ether bridge in PCDEs makes them more polar. nih.gov Despite this, their potential for long-range environmental transport, bioaccumulation, and biomagnification is considered to be nearly comparable to that of PCBs. nih.gov Both PCBs and PBDEs are known to cause a range of health issues in wildlife, including impacts on the immune, reproductive, nervous, and endocrine systems. illinois.edu

A direct comparative study on the reproductive toxicity of congener-153 of PCB, PBB (polybrominated biphenyl), and PBDE in the aquatic invertebrate Daphnia magna provides insight into their relative toxicities. The results showed that PCB-153 had the most severe effects on reproduction, while PBDE-153 was the least toxic of the three compounds tested. nih.gov The study also found that PCB-153 accumulated in the parent daphnids to a much greater extent than the other two chemicals, suggesting that differences in uptake and bioaccumulation contribute to the observed toxicity. nih.gov Although this study did not include the corresponding PCDE congener, it highlights that even with very similar structures, the nature of the halogen and the core biphenyl structure significantly influence ecotoxicity.

| Compound | Test Organism | Endpoint | Key Finding | Reference |

|---|---|---|---|---|

| 2,4,5,2',4',5'-Hexachlorobiphenyl (PCB-153) | Daphnia magna | Reproduction | Most severe effects on reproduction; highest accumulation. | nih.gov |

| 2,4,5,2',4',5'-Hexabromobiphenyl (PBB-153) | Daphnia magna | Reproduction | Intermediate toxicity. | nih.gov |

| 2,2',4,4',5,5'-Hexabromodiphenyl ether (PBDE-153) | Daphnia magna | Reproduction | Least toxic; significant mortality and lower offspring production than control. | nih.gov |

Structure-Activity Relationships in Ecotoxicological Responses

The ecotoxicological effects of PCDEs are highly dependent on their molecular structure, specifically the number and position of the chlorine atoms on the diphenyl ether backbone. nih.gov This relationship between chemical structure and biological activity is a critical factor in determining the specific toxicity of a congener like this compound.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of these compounds based on their structural and electronic properties. nih.gov For PCDEs, QSAR modeling has indicated that acute toxicity may be correlated with molecular polarizability and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov

Key structural features that influence the ecotoxicological responses of PCDEs include:

Degree of Chlorination: Generally, the introduction of chlorine atoms into a parent organic molecule tends to increase its toxicity and lipophilicity. eurochlor.orgacs.org

Chlorine Substitution Pattern: The specific positions of the chlorine atoms are crucial. For instance, a QSAR model developed for 12 PCDE congeners revealed that those with chlorine substitutions at the meta (3, 3', 5, 5') and para (4, 4') positions tended to exhibit higher immunotoxicity. nih.gov

Ortho-Substitution: In PCBs, the presence of chlorine atoms at the ortho-positions (2, 2', 6, 6') forces the two phenyl rings to twist out of plane, which typically reduces their ability to bind to the Ah receptor and thus lowers their "dioxin-like" toxicity. wou.edu For PCDEs, the ether bridge between the phenyl rings increases the bond length, which may diminish the steric hindrance effects of ortho-substituents on toxic potency when compared to PCBs. nih.gov

Presence of the Ether Bridge: The oxygen ether bridge distinguishes PCDEs from PCBs. This linkage makes the molecule more polar and flexible, which can influence its environmental fate, receptor binding affinity, and metabolic pathways. nih.gov

| Structural Feature | Influence on Ecotoxicological Response | Example/Mechanism | Reference |

|---|---|---|---|

| Number of Chlorine Atoms | Generally, increased chlorination can correlate with increased toxicity and persistence. | Higher number of chlorines increases lipophilicity and potential for bioaccumulation. | eurochlor.orgacs.org |

| Substitution at meta- and para- positions (3, 4) | Associated with higher immunotoxicity in PCDEs. | QSAR models show a correlation between this substitution pattern and a lower frontier orbital energy gap. | nih.gov |

| Ortho-Substitution (2, 2', 6, 6') | May have a diminished effect on reducing toxic potency compared to PCBs. | The flexible ether bridge in PCDEs may reduce the steric hindrance that prevents planarity in ortho-substituted PCBs. | nih.gov |

| Molecular Polarizability (α) and ELUMO | Correlated with acute toxicity in PCDEs. | These electronic properties influence the reactivity and interaction of the molecule with biological targets. | nih.gov |

Analytical Methodologies for the Determination of 2,3 ,4,4 ,5,5 Hexachlorodiphenyl Ether in Environmental Samples

Sample Collection and Preservation Strategies

The accuracy of any environmental analysis begins with the integrity of the sample collected. For the analysis of 2,3',4,4',5,5'-Hexachlorodiphenyl ether, a polybrominated diphenyl ether (PBDE) congener, strict protocols for sample collection and preservation are essential to prevent contamination and degradation.

Sample Containers and General Practices: Following conventional sampling practices, samples should be collected in amber glass containers to protect the light-sensitive compounds from photodegradation. epa.gov It is crucial to ensure that all glassware is properly cleaned to avoid cross-contamination, as PBDEs can be present in laboratory dust. epa.gov In some cases, a separate set of glassware may be necessary for analyzing low-level samples. epa.gov

Aqueous Samples: Water samples, whether from surface water, groundwater, or wastewater, should be collected as grab samples or by using automatic sampling equipment with refrigerated bottles. epa.gov If residual chlorine is present, it should be neutralized by adding 80 mg of sodium thiosulfate (B1220275) per liter of water. epa.gov From the moment of collection until they reach the laboratory, aqueous samples must be kept in the dark at a temperature below 6°C. epa.gov While there are no officially demonstrated maximum holding times for PBDEs, if stored properly in the dark at <6°C, aqueous samples may be stored for up to one year.

Solid and Semi-Solid Samples: Samples of soil, sediment, sludge, and other solid waste are typically collected as grab samples using wide-mouth glass jars. epa.gov Similar to aqueous samples, these solid and semi-solid samples must be maintained in the dark at <6°C during transport to the laboratory. epa.gov For long-term storage, they should be kept in the dark at a temperature below -10°C. epa.gov Standard holding times for semivolatile organic compounds (SVOCs) in soil are often defaulted to 14 days from collection to extraction and 40 days from extraction to analysis. epa.gov

Tissue Samples: For biological tissue samples, such as fish, it is ideal to freeze them immediately after collection and ship them to the laboratory on dry ice to ensure preservation.

Below is an interactive data table summarizing the collection and preservation strategies for different environmental matrices.

| Matrix Type | Container | Preservation | Storage Temperature | Typical Holding Time (Extraction/Analysis) |

| Aqueous | Amber Glass | Add 80 mg/L Sodium Thiosulfate (if chlorine is present) | <6°C epa.gov | 7 days / 40 days (default); Up to 1 year possible epa.gov |

| Solid (Soil, Sediment) | Wide-mouth Amber Glass | None | <6°C (transport), <-10°C (storage) epa.gov | 14 days / 40 days epa.gov |

| Tissue | Amber Glass | Freeze upon collection | Ship on dry ice | Not specified, freezing is key |

Extraction Techniques from Diverse Environmental Matrices

The extraction of this compound from environmental samples is a critical step that aims to isolate the analyte from the sample matrix. The choice of technique depends on the nature of the matrix and the desired efficiency.

Pressurized Fluid Extraction (PFE)

Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses elevated temperatures (100-180°C) and pressures (1500-2000 psi) to extract organic compounds from solid and semi-solid samples. epa.govnih.gov These conditions keep the solvents in a liquid state, allowing for rapid and efficient extractions with significantly less solvent consumption compared to traditional methods like Soxhlet. epa.govnih.gov

PFE is applicable for the extraction of semivolatile organic compounds, including PBDEs, from soils, sediments, and sludges. epa.gov The process involves placing the sample, often mixed with a dispersing agent like diatomaceous earth, into a stainless steel extraction cell. nih.gov The cell is then heated, and the extraction solvent is pumped through it. The resulting extract is then ready for clean-up and analysis. epa.gov For compounds like PBDEs, multiple static extraction cycles are often recommended to ensure complete recovery. epa.gov

Soxhlet Extraction and Liquid-Liquid Extraction

Soxhlet Extraction: This is a classical and widely used technique for extracting organic analytes from solid matrices. env.go.jp It involves the continuous washing of the sample with a distilled solvent in a specialized glass apparatus. env.go.jp Soxhlet extraction is considered a benchmark method against which newer techniques are often compared due to its high extraction efficiency. nih.govresearchgate.net For PBDE analysis, the Soxhlet apparatus should be pre-extracted with the extraction solvent to prevent contamination. epa.gov Common solvents used for the extraction of PBDEs from soil and fish samples include mixtures of acetone (B3395972) and n-hexane or dichloromethane (B109758) and n-hexane. nih.govresearchgate.net Despite its effectiveness, Soxhlet extraction is time-consuming (often requiring hours of extraction) and uses large volumes of organic solvents. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE): This technique is primarily used for separating analytes from liquid samples, such as water or human milk, based on their differing solubilities in two immiscible liquid phases. unitar.org In the context of PBDE analysis in human milk, LLE is employed to extract the lipophilic PBDEs from the aqueous and lipid matrix. unitar.org The process typically involves shaking the sample with a non-polar organic solvent. The PBDEs partition into the organic layer, which is then separated, concentrated, and subjected to clean-up procedures. unitar.org

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile and widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. nih.govrsc.org It relies on the partitioning of analytes between a liquid sample and a solid stationary phase (the sorbent). nih.gov For water analysis, the sample is passed through a cartridge containing a sorbent that retains the target analytes. eurofins.comnih.gov The interferences are washed away, and the analytes are then eluted with a small volume of a suitable solvent. eurofins.com

SPE offers several advantages, including high recovery rates, low solvent consumption, and the ability to handle a wide range of analyte polarities by selecting appropriate sorbents. nih.gov Hydrophilic-lipophilic balanced (HLB) sorbents are commonly used for the effective extraction of compounds with a broad range of polarities from water samples. nih.gov SPE is also utilized for the extraction of PBDEs from serum samples. unitar.org

The following table compares the different extraction techniques.

| Extraction Technique | Applicable Matrices | Advantages | Disadvantages |

| Pressurized Fluid Extraction (PFE) | Solid, Semi-solid | Fast, Automated, Low solvent use epa.govnih.gov | High initial instrument cost |

| Soxhlet Extraction | Solid | High efficiency, Benchmark method nih.govresearchgate.net | Time-consuming, High solvent use researchgate.netresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Liquid | Simple, Effective for liquid samples | Can be labor-intensive, May form emulsions unitar.org |

| Solid-Phase Extraction (SPE) | Liquid | Low solvent use, High pre-concentration, Versatile nih.gov | Sorbent selection is critical, Potential for matrix effects |

Sample Clean-up and Fractionation Approaches

Following extraction, the sample extract often contains co-extracted substances that can interfere with the final analysis. Therefore, a clean-up step is necessary to remove these interferences.

Adsorption Chromatography (Silica, Alumina)

Adsorption chromatography is a common and effective method for cleaning up sample extracts containing PBDEs. mdpi.com This technique separates compounds based on their affinity for the surface of a solid adsorbent. Silica (B1680970) gel and alumina (B75360) are the most frequently used adsorbents for this purpose. column-chromatography.comcolumn-chromatography.com Both are polar adsorbents that are effective at retaining polar interfering compounds while allowing the less polar PBDEs to pass through with a non-polar solvent. column-chromatography.com

The process typically involves passing the sample extract through a glass column packed with the adsorbent. unitar.org Different solvents or solvent mixtures are used to elute fractions containing different classes of compounds. For PBDE analysis, a multi-step clean-up procedure may be employed. For instance, an acidic silica column can be used to break down and retain lipids, a significant interference in biological samples. unitar.org This is often followed by a column with deactivated silica or alumina for further fractionation. unitar.org The choice between silica and alumina can depend on the specific requirements of the separation, as alumina is stable over a wider pH range. column-chromatography.comjalonzeolite.com The combination of these sorbents can also be optimized to achieve the desired separation of analytes from interfering compounds.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a non-destructive cleanup technique frequently employed in the analysis of this compound. This method is particularly effective for removing high-molecular-weight interferents, such as lipids, from sample extracts, which is crucial when analyzing biological tissues (e.g., fish) or fatty samples. nih.govnih.gov

The principle of SEC involves passing the sample extract through a column packed with a porous, cross-linked polystyrene-divinylbenzene gel. Larger molecules, like lipids, cannot penetrate the pores and are therefore eluted quickly from the column. Smaller molecules, including the hexachlorodiphenyl ether congener, can diffuse into the pores of the gel, resulting in a longer retention time. This differential retention allows for the effective separation of the target analyte from the lipidic matrix components. The collected fraction containing the analyte is then concentrated before further cleanup or instrumental analysis. cdc.gov One of the main advantages of SEC is that it preserves the integrity of the analytes, unlike more aggressive acid-based cleanup methods. nih.gov

Acidic and Alkaline Treatments for Interferent Removal

Destructive cleanup techniques involving acidic or alkaline treatments are commonly used to eliminate matrix interferences prior to the analysis of this compound. These methods are highly effective but can lead to the degradation of certain sensitive compounds. nih.gov

Acidic Treatment: This is a robust method for removing oxidizable organic matter, such as lipids, from environmental extracts. researchgate.net The procedure typically involves shaking the organic solvent extract with concentrated sulfuric acid. The acid oxidizes and partitions the interfering compounds into the acid layer, which is then discarded. Another common approach is to use a multi-layer silica gel column, where one of the layers is impregnated with sulfuric acid. nih.govresearchgate.net This acid-silica gel layer effectively retains and removes lipids and pigments as the sample extract passes through the column. While highly efficient for cleaning samples like sediment or sludge, care must be taken as some analytes may not be stable under such strong acidic conditions. researchgate.net

Alkaline Treatment (Saponification): This method is primarily used for samples with very high-fat content. nih.gov Saponification involves heating the sample extract with a strong alkaline solution, such as potassium hydroxide (B78521) (KOH) in ethanol. This process hydrolyzes triglycerides (fats) into water-soluble glycerol (B35011) and fatty acid salts (soap), which can then be easily removed by liquid-liquid partitioning. The non-saponifiable fraction, containing the stable, non-polar this compound, is then re-extracted with a non-polar solvent for subsequent analysis. researchgate.net

Instrumental Analysis and Quantification

Following extraction and cleanup, the final determination of this compound is performed using high-resolution chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is the primary and most definitive analytical technique for the quantification of this compound in environmental samples. thermofisher.com The gas chromatograph separates the individual congeners in the extract, which are then detected and quantified by the mass spectrometer.

For the analysis of PCDEs, a high-resolution capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is typically used to achieve separation from other congeners and potential interferences. tdi-bi.com Splitless injection is commonly employed to introduce the sample onto the column, maximizing sensitivity for trace-level analysis.

The mass spectrometer offers high selectivity and sensitivity. While single quadrupole instruments operating in selected ion monitoring (SIM) mode can be used, triple quadrupole mass spectrometers (MS/MS) provide superior performance. thermofisher.com By operating in the multiple reaction monitoring (MRM) mode, GC-MS/MS significantly reduces matrix background and enhances selectivity, allowing for highly accurate quantification even in complex samples like sediment or sludge. selectscience.netpeakscientific.com

| Parameter | Typical Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, TG-XLBMS) |

| Injection Mode | Splitless |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial 60-100°C, ramped to ~320°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Electron Capture Detector (GC-ECD)

Gas chromatography with an electron capture detector is a highly sensitive and cost-effective technique for analyzing electronegative compounds, including halogenated compounds like this compound. peakscientific.comgcms.cz The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady current in the detector. When an electronegative compound elutes from the GC column and enters the detector, it captures some of the electrons, causing a measurable drop in the current that is proportional to the analyte's concentration. tdi-bi.com

While GC-ECD offers excellent sensitivity, often reaching picogram (pg) levels, its selectivity is lower than that of a mass spectrometer. gcms.cz Identification is based solely on retention time. Therefore, there is a risk of co-elution with other halogenated compounds (e.g., certain PCB or pesticide congeners), which can lead to inaccurate quantification. researchgate.netscilit.com To mitigate this, a dual-column GC-ECD setup is often used, where the sample is simultaneously analyzed on two columns with different polarities for confirmation. tdi-bi.com Meticulous sample cleanup is also critical to remove potential interferences before GC-ECD analysis. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

While GC-MS is the standard for PCDEs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for related halogenated compounds, particularly their more polar hydroxylated metabolites. nih.govnih.gov For the parent compound this compound, LC-MS/MS is less common due to the compound's volatility and suitability for GC analysis.

However, LC-MS/MS offers the advantage of direct analysis of extracts without the need for derivatization, which is often required for polar metabolites in GC-MS. acs.org The technique typically uses a reversed-phase column (e.g., C18) for separation, coupled with a tandem mass spectrometer. nih.gov This approach can be valuable in comprehensive studies looking at both the parent PCDEs and their transformation products in environmental or biological systems.

Quality Assurance and Quality Control in Analytical Methods

Key QA/QC measures include:

Method Blanks: A clean matrix sample is processed and analyzed alongside the environmental samples to check for contamination from glassware, reagents, or the laboratory environment.

Laboratory Control Samples (LCS): A clean matrix is spiked with a known amount of the target analyte and carried through the entire analytical procedure. The recovery of the analyte is measured to assess the accuracy and precision of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a duplicate of an actual environmental sample before extraction. Analysis of MS/MSD samples helps to evaluate the effect of the sample matrix on the analytical method's performance.

Surrogate and Internal Standards: Surrogate standards (compounds similar to the analyte but not expected in the sample) are added to every sample before extraction to monitor the efficiency of the preparation and analysis process for each individual sample. tdi-bi.com Internal standards are added just before instrumental analysis to correct for variations in instrument response. researchgate.net

Calibration: Multi-point calibration curves are generated for each batch of samples to ensure the linearity and accuracy of the instrument's response over the concentration range of interest. tdi-bi.com

Certified Reference Materials (CRMs): Analyzing a CRM (e.g., sediment or tissue) with a certified concentration of the analyte is a crucial step in method validation to demonstrate accuracy.

| QC Check | Purpose | Typical Frequency |

|---|---|---|

| Method Blank | Assess laboratory contamination | One per analytical batch |

| Laboratory Control Sample (LCS) | Assess method accuracy and precision | One per analytical batch |

| Matrix Spike / Spike Duplicate | Assess matrix effects on accuracy and precision | One per 20 samples |

| Surrogate Standards | Monitor recovery for each sample | Added to every sample |

| Certified Reference Material (CRM) | Validate overall method accuracy | As part of method validation and periodically |

Use of Internal Standards and Surrogate Standards

In the analysis of trace organic contaminants like this compound, internal standards (IS) and surrogate standards (SS) are indispensable for ensuring the accuracy and precision of the results. well-labs.com An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added to the sample extract in a known quantity just before instrumental analysis. well-labs.com Its purpose is to correct for variations in instrument response. well-labs.com

A surrogate standard is a compound that is not expected to be present in the sample and is added in a known amount before any sample preparation steps. nih.gov Surrogates are chosen to mimic the behavior of the target analytes throughout the entire analytical procedure, including extraction, cleanup, and analysis. nih.gov They are crucial for monitoring the efficiency of the sample preparation process and correcting for any losses of the target analyte that may occur. nih.gov

For the analysis of halogenated compounds like polybrominated diphenyl ethers (PBDEs), which are structurally similar to hexachlorodiphenyl ethers, isotopically labeled analogs of the target compounds are often the preferred choice for both internal and surrogate standards. thermofisher.comisotope.com The use of ¹³C-labeled standards is a common practice in methods such as U.S. EPA Method 1614A for PBDEs. alsglobal.com These labeled compounds have nearly identical chemical and physical properties to their native counterparts, ensuring they behave similarly during all stages of the analysis. thermofisher.com

Given the structural similarity, it can be inferred that ¹³C-labeled hexachlorodiphenyl ethers would be the ideal internal and surrogate standards for the analysis of this compound. When isotopically labeled analogs are not available, other halogenated compounds with similar properties that are not present in the sample can be used. nih.gov For instance, in the analysis of some PBDEs and polychlorinated biphenyls (PCBs), compounds like ¹³C₁₂-BDE-118 and ¹³C₁₂-PCB-97 have been utilized as surrogate internal standards. nih.gov Additionally, compounds such as 2,3',4,4',6-tetrabromodiphenyl ether (FBDE-69) and ¹³C labeled 2,2',3,4,5,5'-hexachlorinated diphenyl ether (CDE-141) have been employed as internal and recovery standards in the analysis of brominated flame retardants. nih.gov

Table 1: Examples of Internal and Surrogate Standards Used in the Analysis of Halogenated Aromatic Compounds

| Standard Type | Compound Name | Application |

|---|---|---|

| Internal Standard | ¹³C-labeled this compound | Ideal for isotope dilution quantification of the target analyte. |

| Surrogate Standard | ¹³C-labeled Hexachlorodiphenyl ether congeners | To monitor recovery throughout the analytical process. |

| Internal Standard | ¹³C₁₂-BDE-118 | Used in the analysis of PBDEs and PCBs. nih.gov |

| Surrogate Standard | ¹³C₁₂-PCB-97 | Used in the analysis of PBDEs and PCBs. nih.gov |

| Internal Standard | 2,3',4,4',6-Tetrabromodiphenyl ether (FBDE-69) | Used in the analysis of brominated flame retardants. nih.gov |

Certified Reference Materials and Interlaboratory Comparisons

Certified Reference Materials (CRMs) are crucial for method validation and for ensuring the accuracy and traceability of analytical measurements. CRMs are well-characterized materials with a certified concentration of the analyte of interest. sigmaaldrich.comsigmaaldrich.com They are used to assess the bias of an analytical method and to demonstrate the competence of a laboratory. Several suppliers offer CRMs for a variety of polychlorinated biphenyls (PCBs), which are structurally related to hexachlorodiphenyl ethers. sigmaaldrich.comsigmaaldrich.comnih.gov While specific CRMs for this compound may be less common, CRMs for other hexachlorobiphenyl congeners, such as 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), are available and can be used to validate analytical methods for similar compounds. sigmaaldrich.comnih.gov LGC Standards also provides reference materials for 2,3',4,4',5,5'-Hexachlorobiphenyl. lgcstandards.comlgcstandards.com

Interlaboratory comparison studies are another vital tool for assessing the performance of analytical laboratories and the reliability of analytical methods. nih.gov In these studies, a homogeneous and stable test material is sent to multiple laboratories for analysis. The results are then compared to a reference value to evaluate the accuracy and precision of each laboratory's measurements. nih.gov

An interlaboratory comparison on the determination of polybrominated flame retardants in a polymer matrix revealed significant variability among participating laboratories. nih.gov The relative between-laboratory standard deviations ranged from 22% to 61%, indicating challenges in achieving consistent results. nih.gov This highlights the importance of standardized methods and the use of CRMs to improve the comparability of data generated by different laboratories. nih.gov Similar challenges can be expected in the analysis of this compound due to its complex nature and the low concentrations typically found in environmental samples.

Method Detection and Quantification Limits

The method detection limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The method quantification limit (MQL), often referred to as the limit of quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

The determination of MDLs and MQLs is a critical part of method validation. U.S. EPA methods provide detailed procedures for their calculation. epa.gov The MDL is typically determined by analyzing a series of replicate samples spiked at a low concentration, while the MQL is often set at a level several times the MDL. epa.gov

For persistent organic pollutants like hexachlorodiphenyl ethers, the achievable detection and quantification limits are highly dependent on the sample matrix, the sample preparation method, and the sensitivity of the analytical instrument. For the analysis of PBDEs in various environmental matrices using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) as described in U.S. EPA Method 1614A, very low detection limits can be achieved. epa.govntis.gov For instance, the estimated MDL for BDE-99 in water is 5 picograms per liter (pg/L). epa.gov

In a study on the determination of PBDEs in water samples, limits of quantification in the range of 1.0–5.0 ng·L⁻¹ were achieved. nih.gov For sediment samples, detection limits for PBDE congeners have been reported to be between 1 and 46 pg/g dry weight. researchgate.net Another study on biota samples reported method detection limits for PBDEs ranging from 0.01 to 0.12 ng/g dry weight. nih.gov Given the similarities in analytical techniques, it is expected that the MDLs and MQLs for this compound would be in a similar range, depending on the specific matrix and analytical conditions.

Table 2: Examples of Method Detection and Quantification Limits for Related Compounds in Environmental Samples

| Compound Class | Matrix | Method Detection Limit (MDL) / Limit of Quantification (LOQ) |

|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Water | LOQ: 1.0–5.0 ng/L nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Sediment | MDL: 1–46 pg/g (dry weight) researchgate.net |

| Polybrominated Diphenyl Ethers (PBDEs) | Biota | MDL: 0.01–0.12 ng/g (dry weight) nih.gov |